molecular formula C13H13F2N3 B2662242 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile CAS No. 2094285-97-7

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile

Cat. No.: B2662242
CAS No.: 2094285-97-7
M. Wt: 249.265
InChI Key: UONXTNCDSKIPDD-UHFFFAOYSA-N
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Description

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile is an organic compound that features a cyano group, a fluoropentyl chain, and a fluorobenzonitrile core

Preparation Methods

The synthesis of 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 2,5-difluorobenzaldehyde, which undergoes a series of reactions to introduce the cyano and amino groups. The synthetic route may include the following steps:

Chemical Reactions Analysis

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-cyano-4-fluorophenyl)-(5-fluoropentyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c14-6-2-1-3-7-18(10-17)12-4-5-13(15)11(8-12)9-16/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXTNCDSKIPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCCCCF)C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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